molecular formula C8H8N4O B8541553 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one

2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B8541553
M. Wt: 176.18 g/mol
InChI Key: REMPSGZTPMYSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-(aminomethyl)-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N4O/c9-4-6-11-7-5(8(13)12-6)2-1-3-10-7/h1-3H,4,9H2,(H,10,11,12,13)

InChI Key

REMPSGZTPMYSKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(NC2=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2-(4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-isoindole-1,3-dione (1.0 g, 3.26 mmol) and hydrazine monohydrate (0.48 ml, 9.79 mmol) in ethanol (90 ml) was stirred at 50° C. for 3 hours. The mixture was cooled to ambient temperature and sodium carbonate (0.38 g, 3.59 mmol) and water (1 ml) were added. The suspension was stirred overnight at ambient temperature. The solid residue was filtered off, triturated with CH2Cl2/MeOH (4/1) under reflux conditions. A white solid was filtered off and triturated with TBME to yield 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one (0.285 g, 1.62 mmol; 50%), as white solid. MS (m/e): 176.8 [M+H+].
Name
2-(4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-isoindole-1,3-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(4-Oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-carbamic acid benzyl ester (383 mg, 1.23 mmol) in HBr (33% in acetic acid, 4 ml) was stirred for 2 h at ambient temperature. TBME (15 ml) was added and the precipitated solid was filtrated and washed with TBME to yield a salt of 2-aminomethyl-3H-pyrido[2,3-d]pyrimidin-4-one (0.1 CH3CO2H, 2.03 HBr) as white solid, MS: 176 [M+], which was subjected to the next reaction without further purification.
Name
(4-Oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-ylmethyl)-carbamic acid benzyl ester
Quantity
383 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

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